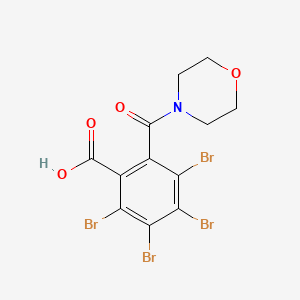
2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid
概要
説明
2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid is a brominated aromatic compound with a morpholine-4-carbonyl functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of the morpholine-4-carbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve the desired tetrabromination. The subsequent introduction of the morpholine-4-carbonyl group can be achieved through a nucleophilic substitution reaction using morpholine and a suitable activating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the bromine atoms or the benzoic acid moiety.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions will vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms, while coupling reactions will result in the formation of new carbon-carbon bonds.
科学的研究の応用
2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and the study of biological activity.
Material Science: The compound’s brominated structure may impart useful properties for the development of new materials.
作用機序
The mechanism of action of 2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid will depend on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its bromine atoms and morpholine-4-carbonyl group, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
Similar compounds to 2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid include other brominated benzoic acid derivatives and compounds with morpholine-4-carbonyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine atoms and the morpholine-4-carbonyl group, which may impart distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
IUPAC Name |
2,3,4,5-tetrabromo-6-(morpholine-4-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br4NO4/c13-7-5(11(18)17-1-3-21-4-2-17)6(12(19)20)8(14)10(16)9(7)15/h1-4H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXKDUYVIRACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3567781.png)
![N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3567784.png)
![4-[[3-(Phenylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B3567789.png)
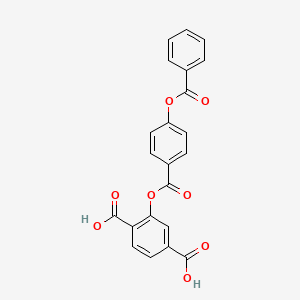
![3-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3567800.png)
![2-[(4-Ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B3567823.png)
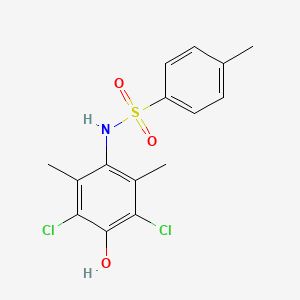
![N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B3567842.png)
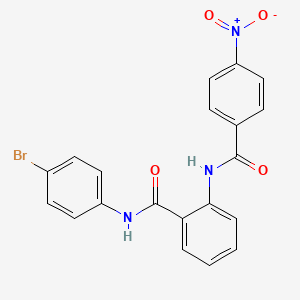
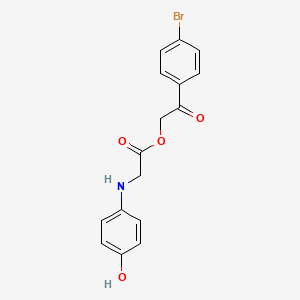
![ethyl 5-[(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]-2-(2-methylpropoxy)benzoate](/img/structure/B3567877.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acrylic acid](/img/structure/B3567884.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-5-bromo-2-furamide](/img/structure/B3567888.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567893.png)
